JSH-23 - 749886-87-1

JSH-23

Catalog Number: EVT-288362
CAS Number: 749886-87-1
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JSH-23 is a novel, chemically synthesized aromatic diamine compound. [] It is primarily utilized in scientific research as a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway. [] NF-κB plays a critical role in various cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. [] JSH-23's ability to inhibit NF-κB activation makes it a valuable tool for investigating the role of this pathway in diverse biological systems and disease models.

Source and Classification

JSH-23 is derived from a class of aromatic diamine compounds. Its synthesis and characterization have been detailed in various studies, emphasizing its role as a pharmacological agent targeting inflammatory pathways. The compound has been found to significantly reduce the expression of pro-inflammatory cytokines and enzymes, including interleukin-6, interleukin-1 beta, cyclooxygenase-2, and tumor necrosis factor-alpha .

Synthesis Analysis

The synthesis of JSH-23 involves several steps typical for aromatic diamines. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available aromatic precursors.
  2. Reactions: Key reactions may include electrophilic aromatic substitution or reductive amination to form the desired diamine structure.
  3. Purification: The compound is typically purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥98% HPLC).
  4. Characterization: Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of JSH-23.

Specific experimental parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity but are not extensively detailed in available literature.

Molecular Structure Analysis

The molecular structure of JSH-23 can be described by its chemical formula, which includes multiple functional groups characteristic of aromatic diamines. The compound's structure facilitates its interaction with biological targets, particularly the NF-κB signaling pathway.

Structural Details

  • Molecular Formula: C₁₄H₁₅N₃
  • Molecular Weight: Approximately 227.29 g/mol
  • Key Functional Groups: The presence of amine groups contributes to its ability to form hydrogen bonds, enhancing its solubility in polar solvents like dimethyl sulfoxide (DMSO).

The three-dimensional conformation allows for effective binding to target proteins involved in inflammatory signaling pathways.

Chemical Reactions Analysis

JSH-23 primarily engages in chemical interactions that inhibit the NF-κB signaling pathway. Key reactions include:

  1. Inhibition of NF-κB Activation: JSH-23 prevents the nuclear translocation of NF-κB p65 without affecting the degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm .
  2. Reduction of Reactive Oxygen Species: The compound also exhibits antioxidant properties by scavenging reactive oxygen species during osteoclastogenesis and osteoblastogenesis .
  3. Impact on Cytokine Production: It significantly reduces the production of inflammatory cytokines in response to lipopolysaccharide stimulation.

These interactions highlight JSH-23's potential utility in modulating inflammatory responses.

Mechanism of Action

The mechanism by which JSH-23 exerts its effects involves several key processes:

  1. Inhibition of NF-κB Pathway: By preventing NF-κB from translocating into the nucleus, JSH-23 effectively blocks the transcription of genes responsible for inflammation and immune responses.
  2. Modulation of Oxidative Stress: JSH-23 enhances the expression of antioxidant proteins through pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), thus providing protective effects against oxidative damage .
  3. Regulation of Osteoclastogenesis: The compound suppresses receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation by inhibiting key signaling pathways that promote bone resorption.

These mechanisms underline its therapeutic potential in treating conditions characterized by excessive inflammation and oxidative stress.

Physical and Chemical Properties Analysis

JSH-23 exhibits several notable physical and chemical properties:

  1. Solubility: Highly soluble in DMSO (>12 mg/mL), which facilitates its use in various biological assays .
  2. Stability: The compound can be stored at -20°C for extended periods without significant degradation.
  3. Appearance: Typically appears as a solid at room temperature.

These properties are crucial for its application in laboratory settings and potential therapeutic use.

Applications

JSH-23 has been explored for various scientific applications:

  1. Inflammation Research: Its ability to inhibit NF-κB makes it a valuable tool for studying inflammatory processes in vitro and in vivo.
  2. Bone Health Studies: JSH-23 has shown promise in preventing osteolysis by modulating osteoclast activity and reducing oxidative stress .
  3. Kidney Injury Models: In animal models, JSH-23 has demonstrated protective effects against cisplatin-induced acute kidney injury by reducing markers of renal damage .
Molecular Pharmacology of JSH-23

Mechanisms of NF-κB Transcriptional Inhibition

Suppression of Nuclear Translocation of p65 Subunit

JSH-23 (4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine) selectively inhibits the nuclear translocation of the NF-κB p65 subunit (RelA) without affecting upstream IκB kinase (IKK) activity. In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), JSH-23 (30 μM) reduces nuclear p65 content by 95% within 1 hour, effectively blocking transcriptional activation of pro-inflammatory genes [1] [3] [7]. This mechanism was validated in diabetic neuropathy models, where JSH-23 (1–3 mg/kg) inhibited p65/p50 nuclear translocation in sciatic nerves, reducing tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) expression [1] [7]. The specificity for p65 nuclear import distinguishes JSH-23 from canonical NF-κB inhibitors that target IκBα degradation.

Non-Interference with IκBα Degradation Pathways

Unlike pan-NF-κB inhibitors (e.g., BAY 11-7082), JSH-23 permits IκBα degradation while selectively blocking nuclear import of liberated p65 complexes. In LPS-treated RAW 264.7 cells, JSH-23 (10–40 μM) did not alter IκBα phosphorylation or degradation kinetics, confirming its unique mechanism targeting post-IκBα events [1] [3] [10]. This allows dissociation of anti-inflammatory effects from broad immunosuppression, preserving physiological functions dependent on IκBα-regulated signaling.

Dose-Dependent Inhibition of DNA Binding Activity

JSH-23 suppresses NF-κB DNA-binding activity with half-maximal inhibition (IC50) at 7.1 μM in LPS-stimulated macrophages [1] [9] [10]. Nuclear p65 inhibition follows dose-dependency:

  • 3 μM: 49 ± 4% inhibition
  • 10 μM: 75 ± 7% inhibition
  • 30 μM: 95 ± 8% inhibition [1] [10]

Consequently, JSH-23 downregulates NF-κB-dependent genes (COX-2, iNOS, TNF-α) in diabetic neuropathy and depression models [1] [7]. This dose-responsive suppression enables precise experimental modulation of NF-κB transcriptional activity.

Table 1: JSH-23-Mediated Inhibition of NF-κB Signaling

MechanismExperimental SystemKey Concentration/DoseObserved Effect
p65 nuclear translocationRAW 264.7 macrophages + LPS30 μM95% reduction in nuclear p65
IκBα degradationRAW 264.7 macrophages + LPS10–40 μMNo alteration in phosphorylation/degradation
DNA-binding activityLPS-stimulated macrophagesIC₅₀ = 7.1 μMHalf-maximal inhibition of DNA binding
In vivo p65 translocationDiabetic rat sciatic nerve3 mg/kg (oral, 2 weeks)Inhibition of nuclear p65/p50; reduced TNF-α, IL-6

Modulation of Reactive Oxygen Species (ROS) Signaling

Scavenging of Intracellular ROS in Osteoclastogenesis and Osteoblastogenesis

JSH-23 exhibits potent ROS-scavenging activity independent of NF-κB inhibition. In bone marrow macrophages (BMMs), JSH-23 (10–40 μM) suppresses receptor activator of NF-κB ligand (RANKL)-induced intracellular ROS generation, impairing osteoclast differentiation and bone resorption [2]. Concurrently, it protects osteoblasts (MC3T3-E1 cells) from H2O2-induced apoptosis by reducing mitochondrial ROS and lipid peroxidation [2] [3]. This dual regulation normalizes bone remodeling imbalances in inflammatory osteolysis by simultaneously targeting osteoclast hyperactivation and osteoblast apoptosis.

Regulation of TRAF6/Rac1/NOX1 Pathway

JSH-23 disrupts RANKL-dependent ROS amplification by inhibiting the TRAF6/Rac1/NADPH oxidase 1 (NOX1) axis. In BMMs, JSH-23 (20 μM) blocks RANKL-induced TRAF6 oligomerization and subsequent Rac1 GTPase activation, preventing NOX1 assembly and superoxide production [2]. Genetic NOX1 knockdown phenocopies JSH-23’s effects, confirming this pathway’s centrality. Consequently, JSH-23 reduces expression of ROS-dependent osteoclastogenic transcription factors (NFATc1, c-Fos) and resorption enzymes (TRAP, cathepsin K) [2] [3].

Synergistic Interactions with Antioxidant Defense Systems

Upregulation of Nrf2/HO-1 Signaling

JSH-23 activates the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) axis, amplifying cellular antioxidant capacity. In osteoblasts exposed to H2O2, JSH-23 (20 μM) enhances Nrf2 nuclear accumulation and HO-1 expression by 2.5-fold, correlating with reduced oxidative damage [2] [8]. Nrf2 activation occurs partly through Keap1 cysteine modification, stabilizing Nrf2 against proteasomal degradation [8]. This pathway synergizes with NF-κB inhibition:

  • Nrf2 activation suppresses NLRP3 inflammasome assembly by reducing mitochondrial ROS [5]
  • HO-1-derived biliverdin/bilirubin scavenges peroxyl radicals, protecting against lipid peroxidation [8]

In diabetic neuropathy models, JSH-23’s Nrf2/HO-1 induction enhances glutathione synthesis and reduces malondialdehyde (MDA) levels in sciatic nerves [1] [6].

Table 2: JSH-23-Mediated Regulation of ROS and Antioxidant Pathways

ProcessTarget Pathway/ComponentEffect of JSH-23Functional Outcome
Osteoclast differentiationTRAF6/Rac1/NOX1Inhibition of complex assembly; ↓ ROS generationSuppressed NFATc1/c-Fos; ↓ osteoclastogenesis
Osteoblast survivalMitochondrial ROSScavenging of H₂O₂-induced radicals↓ Caspase-3 activation; resistance to apoptosis
Antioxidant responseNrf2/HO-1 signalingNuclear Nrf2 accumulation; ↑ HO-1 transcription↑ Biliverdin/bilirubin; ↓ lipid peroxidation
Inflammatory cross-talkNLRP3 inflammasomeIndirect suppression via Nrf2-mediated ROS reduction↓ IL-1β/IL-18 maturation

Crosstalk with MAPK and PI3K/Akt Pathways

JSH-23 modulates crosstalk between NF-κB, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways:

  • MAPK/ERK Suppression: In primary microglia, JSH-23 analogues (e.g., TPNA10168) inhibit LPS-induced extracellular signal-regulated kinase (ERK) and p38 phosphorylation, disrupting pro-inflammatory cytokine production independent of Nrf2 [9]. This parallels findings where NF-κB inhibition indirectly dampens MAPK activation via reduced TNF-α/IL-1β amplification loops.
  • PI3K/Akt Interactions: During cerebral ischemia, NF-κB inhibition enhances Akt phosphorylation, which suppresses Raf-1/MEK/ERK signaling via inhibitory phosphorylation at Ser259 [4] [6]. JSH-23 may similarly potentiate Akt-mediated cell survival while concurrently blocking NF-κB-dependent inflammation.
  • Bidirectional Pathway Modulation: JSH-23’s ROS-scavenging activity disrupts redox-sensitive MAPK (JNK/p38) activation while permitting cytoprotective PI3K/Akt signaling, creating an anti-inflammatory, pro-survival phenotype [3] [4] [7].

These interactions position JSH-23 as a multi-pathway modulator that concurrently targets:

  • Transcriptional inflammation (via NF-κB nuclear exclusion)
  • Oxidative stress (via ROS scavenging and Nrf2 activation)
  • Kinase networks (via MAPK/PI3K crosstalk)

This tripartite mechanism underpins its efficacy across neuroinflammation, osteolysis, and metabolic disorders.

Properties

CAS Number

749886-87-1

Product Name

JSH-23

IUPAC Name

4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C16H20N2/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3

InChI Key

YMFNPBSZFWXMAD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine
JSH 23
JSH-23

Canonical SMILES

CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.